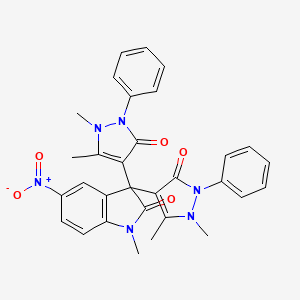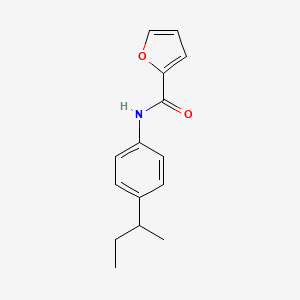amine](/img/structure/B5140161.png)
[(2-Butoxy-4,5-dimethylphenyl)sulfonyl](methylethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Butoxy-4,5-dimethylphenyl)sulfonylamine is an organic compound characterized by its unique structure, which includes a butoxy group, dimethylphenyl group, and a sulfonyl amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butoxy-4,5-dimethylphenyl)sulfonylamine typically involves the reaction of 2-butoxy-4,5-dimethylbenzenesulfonyl chloride with methylethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of (2-Butoxy-4,5-dimethylphenyl)sulfonylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and consistent quality of the final product.
化学反応の分析
Types of Reactions
(2-Butoxy-4,5-dimethylphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The butoxy or dimethylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
科学的研究の応用
(2-Butoxy-4,5-dimethylphenyl)sulfonylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in the development of bioactive molecules or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism by which (2-Butoxy-4,5-dimethylphenyl)sulfonylamine exerts its effects depends on its specific application. In chemical reactions, the sulfonyl group can act as an electrophile, facilitating nucleophilic attack and subsequent formation of new bonds. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to desired biological effects.
類似化合物との比較
(2-Butoxy-4,5-dimethylphenyl)sulfonylamine can be compared with other sulfonyl amine compounds such as:
(2-Butoxy-4,5-dimethylphenyl)sulfonylamine: This compound has a pyridylmethyl group instead of a methylethyl group, which may alter its reactivity and applications.
(2-Butoxy-4,5-dimethylphenyl)sulfonylamine:
The uniqueness of (2-Butoxy-4,5-dimethylphenyl)sulfonylamine lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in various applications.
特性
IUPAC Name |
2-butoxy-4,5-dimethyl-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3S/c1-6-7-8-19-14-9-12(4)13(5)10-15(14)20(17,18)16-11(2)3/h9-11,16H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDPTNGUEHYMMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,12-Dinaphthalen-1-yl-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B5140094.png)
![2,2'-{[5-(acetyloxy)benzene-1,3-diyl]bis(carbonylimino)}dibenzoic acid](/img/structure/B5140104.png)


![3-methyl-N-[(2-prop-2-enoxyphenyl)methyl]aniline](/img/structure/B5140129.png)
![4-butoxy-N-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide](/img/structure/B5140134.png)
![N-{[1-(2-ethoxybenzyl)-3-piperidinyl]methyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B5140135.png)

![N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide](/img/structure/B5140145.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide](/img/structure/B5140151.png)
![2-benzyl-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5140162.png)

![7-(3-chloro-4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5140191.png)
